2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Overview
Description
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with thionyl chloride can yield the corresponding acid chloride, which can then be reacted with hydrazine to form the oxadiazole ring.
Amidation: The oxadiazole derivative is then subjected to amidation with 2-methylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of advanced materials such as polymers and nanomaterials due to its stability and functional groups.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, making it valuable in industrial applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[4-(5-phenyl-1,3,4-thiadiazol-2-yl)phenyl]butanamide: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-methyl-N-[4-(5-phenyl-1,3,4-triazol-2-yl)phenyl]butanamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The oxygen atom in the ring can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity compared to its sulfur or nitrogen analogs.
Properties
IUPAC Name |
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-13(2)17(23)20-16-11-9-15(10-12-16)19-22-21-18(24-19)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYDRYJSKNQKRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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